4-bromo-5-methoxypyridin-2(1H)-one

カタログ番号:

B2724369

CAS番号:

1630197-34-0

分子量:

204.023

InChIキー:

MGOKSZFSABRWIT-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

説明

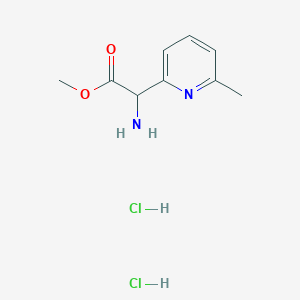

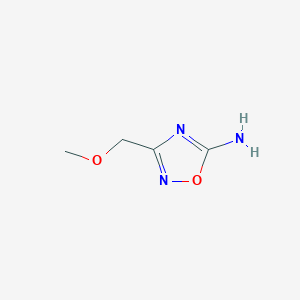

4-Bromo-5-methoxypyridin-2-amine, with the CAS number 1417534-89-4, is a chemical compound with the molecular formula C6H7BrN2O . It has a molecular weight of 203.04 .

Molecular Structure Analysis

The molecular structure of 4-bromo-5-methoxypyridin-2(1H)-one consists of a pyridine ring which is a six-membered ring with five carbon atoms and one nitrogen atom. The ring is substituted at the 4th position by a bromine atom, at the 5th position by a methoxy group (-OCH3), and at the 2nd position by an amine group (-NH2) .科学的研究の応用

Synthesis of Functionalized Pyridines

- 4-bromo-5-methoxypyridin-2(1H)-one is used in the efficient synthesis of 5-functionalized 2-methoxypyridines. These compounds are further applied in the synthesis of tetrahydroquinolizinones and tetrahydroquinolinones, which are important in medicinal chemistry (Sośnicki, 2009).

Nitration of Pyridine Derivatives

- In a study focusing on the nitration of derivatives of pyridine N-oxide, this compound was found to yield a 6-nitro derivative as the sole reaction product, illustrating its unique reactivity and utility in organic synthesis (Hertog et al., 2010).

Inhibition of Thioredoxin Reductase

- Bromido[3-ethyl-4-aryl-5-(2-methoxypyridin-5-yl)-1-propyl-1,3-dihydro-2H-imidazol-2-ylidene]gold(i) complexes, which utilize this compound, showed significant activity against cancer cell lines, particularly the cisplatin-resistant ovarian cancer cell line A2780cis. These complexes are potential candidates for cancer treatment due to their ability to inhibit thioredoxin reductase and induce reactive oxygen species (Gallati et al., 2020).

As a Pyridyne Precursor

- This compound is developed as a practical precursor for 2,3-pyridyne, a reactive intermediate in organic chemistry. This compound reacts regioselectively with other organic substrates, illustrating its versatility in synthesis (Walters et al., 1992).

Corrosion Inhibition

- A compound incorporating this compound demonstrated superior efficiency in inhibiting the corrosion of mild steel, suggesting its potential application in industrial corrosion protection (Al-amiery et al., 2020).

Synthesis of Bioactive Compounds

- This compound is used in the synthesis of various bioactive compounds, such as dopamine D2 and D3 and serotonin-3 (5-HT3) receptor antagonists. Its utility in the efficient synthesis of complex molecules is highlighted in these studies (Hirokawa et al., 2000).

Safety and Hazards

特性

IUPAC Name |

4-bromo-5-methoxy-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO2/c1-10-5-3-8-6(9)2-4(5)7/h2-3H,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGOKSZFSABRWIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CNC(=O)C=C1Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

2.82 g (176 mmol, 20 eq.) of pyridinium hydrobromide were added to a solution of 1.94 g (8.81 mmol) of 4-bromo-2,5-dimethoxypyridine in 80 ml of dimethylformamide, the mixture was stirred at 100° C. for 3 h and concentrated under reduced pressure. The residue was triturated with 50 ml of water, filtered off, washed with water and dried under reduced pressure. The filtrate was extracted twice with dichloromethane/methanol (10:1). The combined organic phases were dried (sodium sulphate), filtered, concentrated under reduced pressure and dried. Yield: 771 mg (43% of theory) and 465 mg (purity 88%, 23% of theory)

Name

pyridinium hydrobromide

Quantity

2.82 g

Type

reactant

Reaction Step One

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![12-(4-Chlorobenzenesulfonyl)-6-methoxy-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2724294.png)

![[2-(4-Chloro-5-methyl-pyrimidin-2-ylamino)-cyclohexyl]-carbamic acid tert-butyl ester](/img/structure/B2724296.png)

![N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(phenylthio)propanamide](/img/structure/B2724305.png)